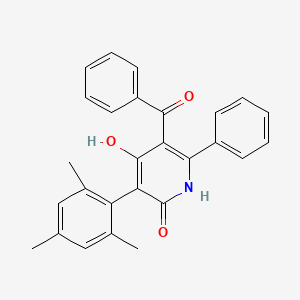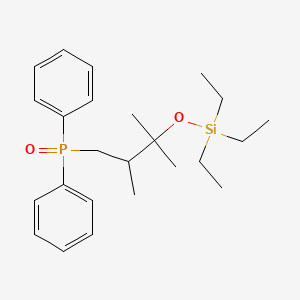
(4-diphenylphosphoryl-2,3-dimethylbutan-2-yl)oxy-triethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-diphenylphosphoryl-2,3-dimethylbutan-2-yl)oxy-triethylsilane is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a diphenylphosphoryl group, a dimethylbutan-2-yl group, and a triethylsilane group. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-diphenylphosphoryl-2,3-dimethylbutan-2-yl)oxy-triethylsilane typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the diphenylphosphoryl intermediate, which is then reacted with the dimethylbutan-2-yl group under controlled conditions. The final step involves the introduction of the triethylsilane group through a silylation reaction. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(4-diphenylphosphoryl-2,3-dimethylbutan-2-yl)oxy-triethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce simpler silane derivatives. Substitution reactions can result in a wide range of functionalized compounds, depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-diphenylphosphoryl-2,3-dimethylbutan-2-yl)oxy-triethylsilane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may enable the design of novel drugs with improved efficacy and selectivity.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its ability to impart specific properties, such as hydrophobicity or thermal stability, makes it valuable in various applications.
Mécanisme D'action
The mechanism of action of (4-diphenylphosphoryl-2,3-dimethylbutan-2-yl)oxy-triethylsilane involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and electrostatic interactions, while the triethylsilane group can influence the compound’s solubility and reactivity. These interactions enable the compound to modulate biological pathways and chemical reactions, making it a valuable tool in research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-diphenylphosphoryl-2,3-dimethylbutan-2-yl)oxy-trimethylsilane: Similar structure but with a trimethylsilane group instead of triethylsilane.
(4-diphenylphosphoryl-2,3-dimethylbutan-2-yl)oxy-triethylgermane: Similar structure but with a triethylgermane group instead of triethylsilane.
Uniqueness
The uniqueness of (4-diphenylphosphoryl-2,3-dimethylbutan-2-yl)oxy-triethylsilane lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C24H37O2PSi |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(4-diphenylphosphoryl-2,3-dimethylbutan-2-yl)oxy-triethylsilane |
InChI |
InChI=1S/C24H37O2PSi/c1-7-28(8-2,9-3)26-24(5,6)21(4)20-27(25,22-16-12-10-13-17-22)23-18-14-11-15-19-23/h10-19,21H,7-9,20H2,1-6H3 |
Clé InChI |
MIKIXTFPADAALY-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(C)(C)C(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B13382486.png)
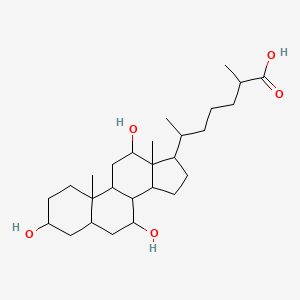

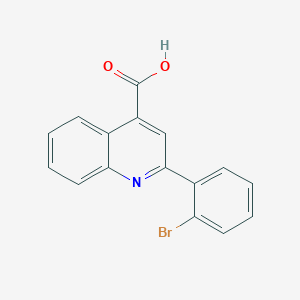
![4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl benzenesulfonate](/img/structure/B13382501.png)

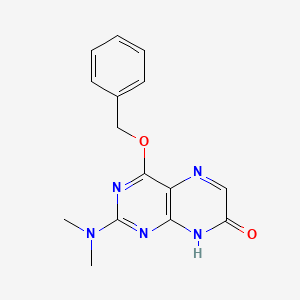
![tert-butyl N-[(E)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate](/img/structure/B13382515.png)
![4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B13382526.png)
![17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione](/img/structure/B13382529.png)
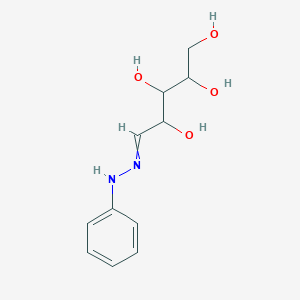
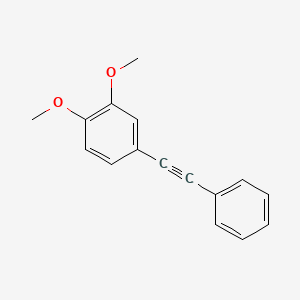
![1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea](/img/structure/B13382546.png)
